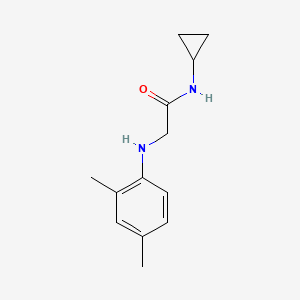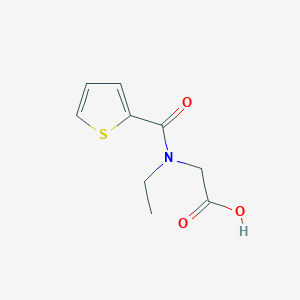![molecular formula C22H19ClN4OS2 B14902999 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14902999.png)
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide is a complex organic compound that belongs to the class of benzoimidazole derivatives. This compound is characterized by its unique structure, which includes a benzoimidazole core, a chlorobenzyl group, and a thiophene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide typically involves multiple steps, starting with the preparation of the benzoimidazole core. This is followed by the introduction of the chlorobenzyl group and the thiophene moiety. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of o-phenylenediamine with a suitable aldehyde to form the benzoimidazole core.
Substitution Reactions: The chlorobenzyl group is introduced through nucleophilic substitution reactions.
Thioether Formation: The thiophene moiety is attached via thioether formation, typically using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The benzoimidazole core and the chlorobenzyl group can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide has shown potential as an antimicrobial and anticancer agent. Studies have indicated its ability to inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine
The compound’s potential therapeutic properties are being explored in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for further investigation in pharmacology.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Wirkmechanismus
The mechanism of action of 2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide involves its interaction with specific molecular targets. The benzoimidazole core is known to bind to various enzymes and receptors, modulating their activity. The chlorobenzyl group and thiophene moiety contribute to the compound’s overall binding affinity and specificity. Pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((1-(2-Chlorophenyl)-1H-imidazol-2-yl)thio)-3-nitropyridine
- 4-chlorobenzyl 2-(1H-imidazol-1-yl)-1-phenylethyl ether
Uniqueness
Compared to similar compounds, 2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide stands out due to its unique combination of functional groups. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C22H19ClN4OS2 |
|---|---|
Molekulargewicht |
455.0 g/mol |
IUPAC-Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H19ClN4OS2/c1-15-10-11-17(30-15)12-24-26-21(28)14-29-22-25-19-8-4-5-9-20(19)27(22)13-16-6-2-3-7-18(16)23/h2-12H,13-14H2,1H3,(H,26,28)/b24-12+ |
InChI-Schlüssel |
JEYULAVFACTPOB-WYMPLXKRSA-N |
Isomerische SMILES |
CC1=CC=C(S1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Kanonische SMILES |
CC1=CC=C(S1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14902940.png)











